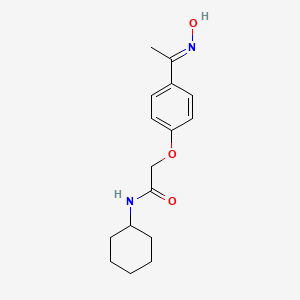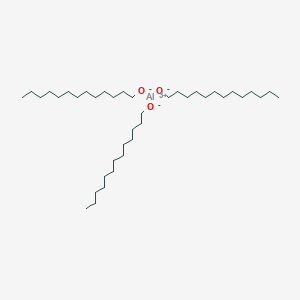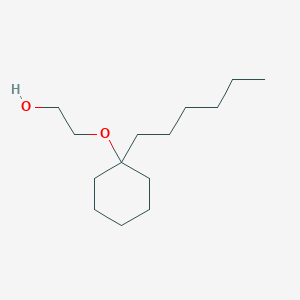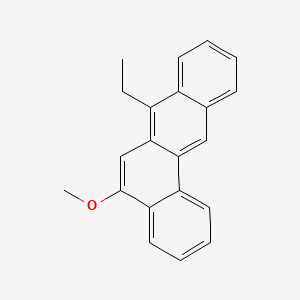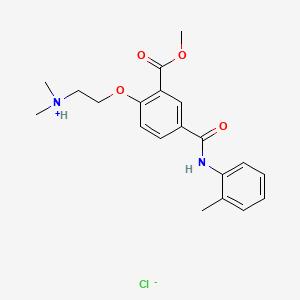
Potassium hydroxymethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydroxymethanesulfonate is an organosulfur compound that has gained attention due to its unique chemical properties and potential applications in various fields. It is formed by the reaction of formaldehyde with sulfur dioxide in the presence of water, resulting in the formation of hydroxymethanesulfonate, which can then be neutralized with potassium hydroxide to form potassium hydroxymethanesulfonate. This compound is of interest in atmospheric chemistry, particularly in the study of particulate matter and air quality .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium hydroxymethanesulfonate can be synthesized through the following steps:
Formation of Hydroxymethanesulfonate: Formaldehyde reacts with sulfur dioxide in an aqueous medium to form hydroxymethanesulfonate. [ \text{HCHO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{SO}_3\text{H} ]
Neutralization: The hydroxymethanesulfonate is then neutralized with potassium hydroxide to form potassium hydroxymethanesulfonate. [ \text{HOCH}_2\text{SO}_3\text{H} + \text{KOH} \rightarrow \text{HOCH}_2\text{SO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods
The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium hydroxymethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and ozone.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Nucleophiles: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation Products: Sulfonic acids and sulfates.
Reduction Products: Simpler sulfur-containing compounds such as sulfides.
Substitution Products: Various substituted organosulfur compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Potassium hydroxymethanesulfonate has several scientific research applications:
Atmospheric Chemistry: It is used to study the formation and transformation of particulate matter in the atmosphere, particularly in the context of air quality and climate change.
Analytical Chemistry: It is used as a standard in ion chromatography and mass spectrometry for the quantification of sulfur-containing compounds.
Environmental Science: It is studied for its role in the formation of secondary organic aerosols and its impact on air pollution.
Industrial Applications: It is used in the synthesis of other organosulfur compounds and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of potassium hydroxymethanesulfonate involves its ability to participate in various chemical reactions due to the presence of the hydroxymethanesulfonate group. This group can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic Acid: A strong acid used in various industrial applications, including electroplating and organic synthesis.
Sodium Hydroxymethanesulfonate: Similar to potassium hydroxymethanesulfonate but with sodium as the counterion.
Ammonium Hydroxymethanesulfonate: Similar to potassium hydroxymethanesulfonate but with ammonium as the counterion.
Uniqueness
Potassium hydroxymethanesulfonate is unique due to its specific reactivity and the presence of the potassium ion, which can influence its solubility and reactivity compared to other similar compounds. Its applications in atmospheric chemistry and environmental science also set it apart from other organosulfur compounds .
Eigenschaften
CAS-Nummer |
51754-03-1 |
|---|---|
Molekularformel |
CH3KO4S |
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
potassium;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.K/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 |
InChI-Schlüssel |
YYKGYTHEGCZRRI-UHFFFAOYSA-M |
Kanonische SMILES |
C(O)S(=O)(=O)[O-].[K+] |
Verwandte CAS-Nummern |
75-92-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)



![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
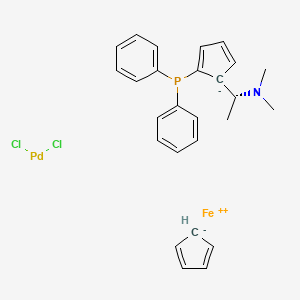
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
